molecular formula C12H26ClNO3 B1426539 2-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride CAS No. 1219967-36-8

2-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride

Cat. No.: B1426539
CAS No.: 1219967-36-8
M. Wt: 267.79 g/mol
InChI Key: SLMRSRBXDDHILN-UHFFFAOYSA-N
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Description

2-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride is a valuable chemical building block designed for research and development in pharmaceutical and organic chemistry. Its molecular structure incorporates a piperidine ring, a common motif in bioactive molecules, tethered to a triethylene glycol monomethyl ether chain. This polar, oxygen-rich side chain can significantly influence the compound's physicochemical properties, potentially enhancing water solubility and altering pharmacokinetic profiles in target molecules . Researchers utilize this scaffold in the synthesis of more complex compounds, such as polymethoxybenzyl piperazine derivatives, which have been investigated for their potential biological activities . The presence of the polyether chain makes it a particularly interesting intermediate for constructing candidate drugs, ligands, or probes where improved solubility is desired. It is strictly for research use in controlled laboratory environments.

Properties

IUPAC Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO3.ClH/c1-14-8-9-16-11-10-15-7-5-12-4-2-3-6-13-12;/h12-13H,2-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMRSRBXDDHILN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219967-36-8
Record name Piperidine, 2-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219967-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

2-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride, also known as 3-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride, is a synthetic compound derived from piperidine. Its unique chemical structure includes a piperidine ring substituted with a 2-(2-methoxyethoxy)ethyl group, which imparts specific biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H22ClNO2
  • Molecular Weight : 221.75 g/mol
  • CAS Number : 1219967-31-3

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets by binding to their active sites, leading to alterations in cellular signaling pathways. This modulation can result in various physiological effects, including:

  • Neurotransmitter Pathway Interaction : The compound has been shown to influence neurotransmitter systems, potentially acting as an agonist or antagonist at specific receptor sites.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, thus affecting cellular processes and signaling.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

  • Anticonvulsant Activity : In studies evaluating its efficacy in seizure models, the compound displayed significant anticonvulsant properties, suggesting potential applications in epilepsy treatment .
  • Cytotoxicity Against Cancer Cells : The compound has been tested against various cancer cell lines, showing selective cytotoxic effects. For instance, it exhibited an IC50 value of approximately 92.4 µM against a panel of human cancer cell lines, indicating moderate antiproliferative activity .
  • Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective effects, potentially beneficial for treating neurodegenerative disorders .

Study 1: Anticonvulsant Activity

A study conducted at the National Institute of Neurological Disorders and Stroke evaluated the anticonvulsant properties of various piperidine derivatives, including this compound. The compound showed protective effects in the maximal electroshock test at doses ranging from 30 mg/kg to 300 mg/kg, indicating its potential as a therapeutic agent for epilepsy .

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were performed on several human tumor cell lines (HeLa, CaCo-2, and others). The results indicated that the compound had selective cytotoxic effects with varying IC50 values across different cell lines. Notably, it demonstrated enhanced activity against ovarian cancer cells (OVXF 899), with an IC50 value of 9.27 µM .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
AnticonvulsantProtective in seizure models
CytotoxicityModerate IC50 against cancer
NeuroprotectivePotential benefits in neurodegeneration

Comparison with Similar Compounds

Key Observations :

  • Chain Length and Hydrophilicity : The target compound’s triethylene glycol chain confers greater hydrophilicity compared to shorter-chain derivatives like 2-[2-(propan-2-yloxy)ethyl]piperidine HCl. This enhances solubility in polar solvents, making it suitable for formulations requiring aqueous compatibility .
  • Functional Group Reactivity : Compounds with allyl () or bromo-sec-butyl () groups exhibit higher reactivity, enabling further chemical modifications. The methoxy terminus in the target compound, by contrast, is chemically inert under standard conditions .

Preparation Methods

Method Overview

This approach involves the nucleophilic substitution of a suitably functionalized piperidine precursor with a protected or activated ethoxy chain, followed by deprotection and salt formation.

Process Steps

  • Step 1: Synthesis of a piperidine derivative bearing a leaving group (e.g., halide or tosylate) at the 2-position.
  • Step 2: Nucleophilic substitution with a protected ethoxy chain, such as 2-(2-chloroethoxy)ethanol, under basic conditions.
  • Step 3: Deprotection of any protective groups, if used.
  • Step 4: Quaternization or salt formation with hydrochloric acid to yield the hydrochloride salt.

Reaction Conditions & Data

Parameter Details
Solvent Polar aprotic solvents like acetonitrile or ethanol
Temperature 80–120°C
Reaction Time 4–8 hours
Yield 65–85%
Purity >98% after recrystallization

Notes

  • This method benefits from straightforward steps but requires careful control of reaction conditions to prevent over-alkylation or side reactions.
  • Suitable for scale-up due to its simplicity and use of common reagents.

Reductive Amination Using 2-(2-Methoxyethoxy)ethylamine Derivatives

Method Overview

Utilizes reductive amination of aldehyde or ketone intermediates with 2-(2-methoxyethoxy)ethylamine derivatives, followed by salt formation.

Process Steps

  • Step 1: Synthesis of an aldehyde intermediate at the 2-position of piperidine.
  • Step 2: Reaction with 2-(2-methoxyethoxy)ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
  • Step 3: Acidic work-up and purification.
  • Step 4: Conversion to hydrochloride salt via treatment with hydrochloric acid.

Research Findings

  • This method aligns with the synthesis of complex piperidine derivatives, offering high regioselectivity and purity.
  • Reaction conditions typically involve mild temperatures (~25–50°C) and solvents like methanol or ethanol.

Data Table

Parameter Details
Catalyst Sodium cyanoborohydride
Solvent Methanol
Temperature 25–50°C
Yield 70–90%
Purity >99%

Notes

  • Suitable for synthesizing derivatives with specific substituents.
  • Environmentally friendly if waste streams are properly managed.

Condensation and Cyclization via Multi-step Synthesis

Method Overview

A multi-step process involving initial formation of a protected amino alcohol, followed by cyclization to form the piperidine ring, and subsequent functionalization.

Process Steps

  • Step 1: Synthesis of a protected amino alcohol, such as N-(2-hydroxyethyl)amine.
  • Step 2: Alkylation with 2-(2-chloroethoxy)ethanol or similar halogenated intermediates.
  • Step 3: Cyclization under basic conditions to form the piperidine ring.
  • Step 4: Deprotection and salt formation with hydrochloric acid.

Research Findings & Data

  • This route allows for high control over substitution patterns and purity.
  • Reaction conditions involve refluxing in polar solvents like ethanol or acetic acid, with yields ranging from 60–85%.
Parameter Details
Reagents N-(2-hydroxyethyl)amine, halogenated ethoxy compounds
Solvent Ethanol, acetic acid
Temperature Reflux (~80–100°C)
Yield 60–85%
Purity >98%

Notes

  • Longer process duration but high specificity.
  • Suitable for producing high-purity pharmaceutical-grade compounds.

Hydrolysis and Alkylation of Piperazine Derivatives

Method Overview

This method involves hydrolyzing piperazine derivatives to generate reactive intermediates, followed by alkylation with ethoxy compounds.

Process Steps

  • Step 1: Hydrolysis of piperazine dihydrochloride to free piperazine.
  • Step 2: Alkylation with 2-(2-chloroethoxy)ethanol under basic conditions.
  • Step 3: Purification and salt formation with hydrochloric acid.

Research Findings

  • This approach is efficient and cost-effective, especially when raw materials are readily available.
  • Reaction parameters include moderate temperatures (~80°C) and polar solvents like methanol or ethanol.
Parameter Details
Reagents Piperazine dihydrochloride, 2-(2-chloroethoxy)ethanol
Solvent Ethanol or methanol
Temperature 80°C
Yield 70–85%
Purity >98%

Notes

  • Recyclability of piperazine dihydrochloride enhances process sustainability.
  • Suitable for industrial-scale production.

Summary of Key Data and Comparative Analysis

Method Raw Material Cost Reaction Complexity Purity Level Environmental Impact Industrial Feasibility
Nucleophilic Substitution Moderate Moderate >98% Low High
Reductive Amination Slightly higher Mild conditions >99% Moderate High
Multi-step Cyclization Variable Complex >98% Moderate Moderate
Hydrolysis & Alkylation Low Simple >98% Low Very High

Q & A

Q. What are the optimized synthetic routes for 2-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves multi-step functionalization of the piperidine core. Key steps include:

  • Ethoxylation : Introducing ethoxy groups via nucleophilic substitution, often using sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base in anhydrous tetrahydrofuran (THF) .
  • Substitution : Alkylation of the piperidine nitrogen with chloroethyl intermediates under reflux conditions (e.g., 60–80°C for 6–12 hours) .
  • Purification : Crystallization from methyl ethyl ketone or ethanol to achieve >95% purity, monitored by HPLC . Critical factors : Catalyst choice (e.g., Pd/C for hydrogenation steps), solvent polarity, and temperature control to minimize side reactions (e.g., over-alkylation) .

Table 1 : Representative Synthetic Yields Under Varied Conditions

CatalystSolventTemperature (°C)Yield (%)Reference
Pd/CTHF8072
NaHDCM6065
K₂CO₃Ethanol7068

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological approaches include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxyethoxy peaks at δ 3.3–3.7 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 308.18 for C₁₆H₂₅NO₃·HCl) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% required for pharmacological studies) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
  • Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the methoxyethoxy chain .
  • Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) and acidic/basic environments to prevent piperidine ring modification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity profiles of piperidine derivatives?

Discrepancies often arise from assay variability (e.g., cell lines vs. in vivo models). Strategies include:

  • Dose-Response Studies : Compare acute toxicity (LD₅₀) in rodents (e.g., 698 mg/kg oral LD₅₀ in rats ) with in vitro cytotoxicity (IC₅₀) in human hepatocytes.
  • Metabolite Analysis : Use LC-MS/MS to identify toxic metabolites (e.g., N-oxides) that may form under physiological conditions .
  • Species-Specific Differences : Cross-validate data using human organoids or primary cells to reduce translational gaps .

Q. What experimental designs are effective for studying the compound’s interaction with biological targets (e.g., receptors)?

  • Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled antagonists) to determine affinity (Kᵢ) for GPCRs .
  • Molecular Dynamics Simulations : Model piperidine flexibility and methoxyethoxy chain solvation to predict binding modes .
  • Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells to assess agonism/antagonism .

Q. How can synthetic challenges, such as low yields in ethoxylation steps, be mitigated?

  • Catalyst Optimization : Replace Pd/C with Wilkinson’s catalyst (RhCl(PPh₃)₃) to enhance regioselectivity .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining yields >70% .
  • Protecting Groups : Temporarily protect the piperidine nitrogen with Boc groups to prevent undesired side reactions during ethoxylation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride
Reactant of Route 2
2-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride

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